molecular formula C18H17FO4 B590377 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid CAS No. 1797883-74-9

2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid

Cat. No.: B590377
CAS No.: 1797883-74-9
M. Wt: 316.328
InChI Key: YVWIRDHPNGRLMV-UHFFFAOYSA-N
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Description

2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2,3-dimethylsuccinic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core substituted with a fluoro group and a dimethylsuccinic acid moiety

Mechanism of Action

Target of Action

Flurbiprofen Impurity B primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .

Mode of Action

Flurbiprofen Impurity B inhibits the activity of COX enzymes by binding to their active sites. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the production of these inflammatory mediators. The result is a decrease in inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX enzymes by Flurbiprofen Impurity B affects the prostaglandin synthesis pathway. By reducing prostaglandin levels, the compound diminishes the inflammatory response and associated symptoms. This pathway is crucial in various physiological processes, including the regulation of inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of Flurbiprofen Impurity B involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy. The presence of the fluorine atom in its structure may enhance its metabolic stability and prolong its half-life .

Result of Action

At the molecular level, the inhibition of COX enzymes by Flurbiprofen Impurity B leads to a reduction in prostaglandin synthesis. This results in decreased inflammation, pain, and fever. At the cellular level, the compound reduces the recruitment of inflammatory cells to the site of inflammation and lowers the production of other inflammatory mediators .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Flurbiprofen Impurity B. For instance, the compound’s stability may be affected by acidic or basic conditions, which can alter its chemical structure and reduce its effectiveness. Additionally, interactions with other drugs or dietary components can impact its absorption and metabolism .

: DrugBank : BOC Sciences : Springer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl compounds, including 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2,3-dimethylsuccinic acid, can be achieved through several methods. One common approach involves the diazotization of aniline derivatives followed by coupling reactions with benzene derivatives in the presence of catalysts such as copper chloride (CuCl) . This method offers mild reaction conditions and good yields.

Industrial Production Methods

Industrial production of biphenyl compounds often employs catalytic coupling reactions such as the Ullmann reaction, Kharasch reaction, Negishi coupling, Stille coupling, and Suzuki coupling . These methods are well-established and allow for the efficient synthesis of biphenyl derivatives on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2,3-dimethylsuccinic acid undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which involve the gain or loss of electrons, respectively.

    Substitution Reactions: These reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated biphenyl derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2,3-dimethylsuccinic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-[1,1’-biphenyl]-4-carboxylic acid
  • 4’-Fluoro-1,1’-biphenyl-4-carboxylic acid
  • 2-Fluoro-4-bromobiphenyl

Uniqueness

2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2,3-dimethylsuccinic acid is unique due to its specific substitution pattern and the presence of the dimethylsuccinic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(3-fluoro-4-phenylphenyl)-2,3-dimethylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO4/c1-11(16(20)21)18(2,17(22)23)13-8-9-14(15(19)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWIRDHPNGRLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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